2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
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Description
2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C19H22F3N5S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.15480138 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the thiazole ring , a common structural motif in many biologically active compounds.
Mode of Action
The thiazole ring is known to be planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This suggests that the compound may interact with its targets through π-π stacking interactions, hydrogen bonding, or other non-covalent interactions.
Biochemical Pathways
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The presence of the thiazole ring, which is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , suggests that the compound may have good bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives , the compound may have a wide range of effects at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the reactivity of the cyclopropyl group can be influenced by the bond angles in the ring , which can be affected by environmental factors.
Biological Activity
The compound 2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrimidine ring substituted with trifluoromethyl and a piperazine moiety linked to a thiazole derivative. This unique arrangement may influence its biological properties significantly.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈F₃N₅S |
Molecular Weight | 355.39 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, derivatives with similar structures have shown potent inhibition against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in various cancer cell lines .
- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial effects. Compounds with thiazole rings have demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar properties .
- Neuroprotective Effects : Some thiazole derivatives exhibit neuroprotective properties, potentially making this compound a candidate for further investigation in neurodegenerative diseases .
The biological activity of the compound is hypothesized to involve several mechanisms:
- Inhibition of CDK Activity : By binding to CDK proteins, the compound may prevent their interaction with cyclins, disrupting the cell cycle and inducing apoptosis in cancer cells .
- Modulation of Enzymatic Pathways : The presence of the thiazole ring can facilitate interactions with various enzymes and receptors, modulating their activity and contributing to the compound's overall efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Cyclopropyl Group : This moiety may enhance lipophilicity and improve binding affinity to target proteins.
- Thiazole Substitution : Variations in the thiazole structure can significantly alter biological activity, suggesting that modifications could lead to more potent derivatives .
Case Studies
Several studies have explored similar compounds with promising results:
- CDK Inhibition Study : A related compound demonstrated IC50 values as low as 0.004 μM against CDK2 and 0.009 μM against CDK9, indicating strong potential for this class of compounds in cancer therapy .
- Antimicrobial Testing : Thiazole-based compounds have shown minimum inhibitory concentrations (MIC) effective against Gram-positive bacteria, supporting further investigation into the antimicrobial potential of our compound .
Properties
IUPAC Name |
2-cyclopropyl-4-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5S/c20-19(21,22)15-9-16(25-17(24-15)12-1-2-12)27-7-5-26(6-8-27)10-14-11-28-18(23-14)13-3-4-13/h9,11-13H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGIHBJWXGGFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)CC4=CSC(=N4)C5CC5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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